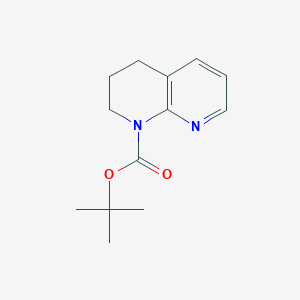

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

説明

BenchChem offers high-quality tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-5-7-10-6-4-8-14-11(10)15/h4,6,8H,5,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYKFRBQZCCJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474141 | |

| Record name | tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335030-36-9 | |

| Record name | tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a heterocyclic scaffold of considerable interest in medicinal chemistry and drug development.[1][2] This nitrogen-containing bicyclic system is recognized as a "privileged scaffold" due to its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The compound of interest, tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, incorporates this core structure with two key modifications: a dihydro-pyridine ring, which introduces conformational flexibility, and a tert-butoxycarbonyl (Boc) protecting group on the saturated nitrogen. The Boc group is a common feature in organic synthesis, employed to mask the reactivity of the amine during synthetic transformations.

This guide provides a comprehensive, multi-technique approach to the unequivocal structure elucidation of this molecule. As researchers and scientists, our goal is not merely to obtain data, but to build a self-validating analytical framework where each piece of spectroscopic evidence corroborates the others. We will explore the causality behind our experimental choices, demonstrating how a logical workflow integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy leads to an unambiguous structural assignment.

The Integrated Analytical Workflow

The definitive confirmation of a chemical structure is not the result of a single experiment but a confluence of complementary analytical techniques. Each method provides a unique piece of the structural puzzle. The logical flow of this process is critical for efficiency and accuracy.

Caption: Integrated workflow for synthesis, purification, and structural validation.

Mass Spectrometry (MS): The First Verification

Expertise & Experience: Mass spectrometry is the initial checkpoint post-synthesis. Its primary function is to confirm the molecular weight of the target compound, thereby validating that the desired reaction has occurred. For Boc-protected compounds, MS also provides a highly diagnostic fragmentation pattern that serves as a secondary confirmation of the structure.[7]

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample directly into an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution mass measurement allows for the determination of the elemental composition.

Data Interpretation & Validation

The molecular formula for tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is C₁₃H₁₈N₂O₂.

| Expected Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 251.1441 | The protonated molecular ion. Its accurate mass confirms the elemental composition C₁₃H₁₉N₂O₂⁺. |

| [M-C₄H₈+H]⁺ | 195.0815 | Loss of isobutylene (56 Da) from the Boc group. This is a characteristic fragmentation for Boc-protected amines.[8] |

| [M-Boc+H]⁺ | 151.0917 | Loss of the entire Boc group (100 Da), resulting in the protonated 1,2,3,4-tetrahydro-1,8-naphthyridine core. |

The observation of the correct molecular ion peak alongside the characteristic loss of 56 and/or 100 Da provides strong evidence for the presence of the 1,8-naphthyridine core and the N-Boc group.[7][9]

Caption: Key fragmentation pathways for the target molecule in ESI-MS.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.[10] For this molecule, the most crucial absorption is the carbonyl (C=O) stretch of the carbamate within the Boc group. Its presence and position in the spectrum are highly informative.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.

Data Interpretation & Validation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch (CH₂, CH₃) |

| ~1700 | Strong | Carbamate C=O stretch (Key signal for Boc group) [11] |

| ~1600 | Medium | C=C and C=N stretches (Aromatic ring) |

| ~1250 & ~1160 | Strong | C-O and C-N stretches |

The definitive, strong absorption band around 1700 cm⁻¹ is a hallmark of the Boc-carbamate carbonyl, corroborating the evidence from mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Experience: NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol (¹H, ¹³C, and 2D NMR)

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra: COSY, HSQC, and HMBC to establish correlations.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum can be divided into three key regions:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Doublet (d) | 1H | H-7 | Aromatic proton adjacent to nitrogen, deshielded. |

| ~7.4 | Doublet (d) | 1H | H-5 | Aromatic proton ortho to the dihydro ring junction. |

| ~7.0 | Doublet of Doublets (dd) | 1H | H-6 | Aromatic proton coupled to both H-5 and H-7. |

| ~3.8 | Triplet (t) | 2H | H-2 (CH₂) | Aliphatic protons adjacent to the carbamate nitrogen. |

| ~2.8 | Triplet (t) | 2H | H-4 (CH₂) | Benzylic protons adjacent to the aromatic ring. |

| ~2.0 | Multiplet (m) | 2H | H-3 (CH₂) | Aliphatic protons coupled to both H-2 and H-4. |

| ~1.5 | Singlet (s) | 9H | -C(CH₃)₃ | Highly characteristic, intense singlet for the nine equivalent protons of the tert-butyl group. [13][14] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C=O (Boc) | Carbamate carbonyl carbon, deshielded. |

| ~158, ~148, ~136, ~121, ~115 | Aromatic Carbons | Carbons of the pyridine ring. |

| ~80 | -C(CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~42 | C-2 | Aliphatic carbon adjacent to nitrogen. |

| ~28 | C-4 | Benzylic carbon. |

| ~28.5 | -C(CH₃)₃ (Boc) | Three equivalent methyl carbons of the tert-butyl group.[13] |

| ~22 | C-3 | Aliphatic carbon. |

2D NMR: Connecting the Pieces

While 1D NMR suggests the presence of the fragments, 2D NMR proves their connectivity.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We expect to see correlations between H-5, H-6, and H-7, confirming the aromatic spin system. Crucially, we will also see correlations between H-2, H-3, and H-4, validating the structure of the dihydro-pyridine ring.

Caption: Expected COSY correlations establishing proton spin systems.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the final structure together, as it shows correlations between protons and carbons over 2-3 bonds.

Key Expected HMBC Correlations:

-

Boc Group to Ring: A correlation from the Boc protons (~1.5 ppm) to the C-2 carbon (~42 ppm) and the Boc carbonyl carbon (~155 ppm) definitively links the protecting group to the N-1 position.

-

Ring Junction: A correlation from the aliphatic H-4 protons (~2.8 ppm) to the aromatic C-5 carbon (~121 ppm) and C-4a quaternary carbon proves the fusion of the two rings.

-

Aromatic Structure: Correlations from H-5 to C-7 and C-4, and from H-7 to C-5 and C-8a, confirm the pyridine ring structure.

Caption: Critical HMBC correlations for assembling the molecular structure.

Conclusion

The structure elucidation of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a systematic process of validation and cross-verification. Mass spectrometry confirms the molecular formula and the presence of the Boc group through its characteristic fragmentation. Infrared spectroscopy provides rapid confirmation of the key carbamate functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the molecular framework, allowing for the unambiguous assignment of every proton and carbon. By following this integrated analytical workflow, researchers can ensure the scientific integrity of their work, providing a solid foundation for further studies in drug development and medicinal chemistry.

References

- BenchChem Technical Support Team. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem.

- BenchChem. (n.d.). tert-butyl 7-(hydroxymethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.

- BenchChem. (2025). crystal structure analysis of 7-Methyl-1,8-naphthyridin-2-amine. BenchChem.

-

Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

-

Various Authors. (n.d.). Structures of 1,8-naphthyridine, the sites for structure diversification under SAR1 and SAR2 are highlighted by the colored structures. ResearchGate. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Ortega, J. A., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]

-

Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

-

Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

-

Various Authors. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

-

Various Authors. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health (NIH). [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Various Authors. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]

-

Various Authors. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

-

Various Authors. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

-

Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

Collins, S., et al. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH). [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

-

IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. IUPAC. [Link]

-

Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

-

Paudler, W. W., & Kress, T. J. (n.d.). THE NAPHTHYRIDINES. Wiley. [Link]

-

Various Authors. (n.d.). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. National Institutes of Health (NIH). [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

-

Grafiati. (2025). Journal articles: '8-naphthyridines'. Grafiati. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. [Link]

-

Various Authors. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. [Link]

-

SpectraBase. (n.d.). tert-Butyl 2-(4-benzyloxyphenyl)-3,4-dihydropyridine-1(2H)-carboxylate. SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-butyl 7-(hydroxymethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | Benchchem [benchchem.com]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iupac.org [iupac.org]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its structural versatility and inherent reactivity have allowed for the generation of a vast library of derivatives exhibiting a broad spectrum of biological activities.[1][2] These compounds have shown significant potential in therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[2][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of 1,8-naphthyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and key experimental methodologies for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has focused on the development of 1,8-naphthyridine derivatives as potent anticancer agents.[2][5][6] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the breast, cervix, leukemia, and prostate.[7][8]

Mechanism of Action: Inhibition of Topoisomerase II and Beyond

A primary mechanism underlying the anticancer effects of many 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[5][8] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these derivatives introduce DNA strand breaks, ultimately triggering apoptosis. The clinical trial candidate vosaroxin is a notable example of a 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor.[8]

Beyond topoisomerase II inhibition, other mechanisms may contribute to the anticancer profile of these compounds. Evidence suggests that certain derivatives can induce apoptosis through alternative pathways and may also exhibit anti-inflammatory properties that are increasingly linked to cancer progression.[5][9]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of 1,8-naphthyridine derivatives is intricately linked to their substitution patterns. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have highlighted the importance of specific structural features for anticancer activity.[8] Key findings include:

-

The C-1 NH and C-4 carbonyl groups of the naphthyridine ring are critical for cytotoxicity.[8]

-

The nature and position of substituents on the C-2 phenyl ring significantly influence activity.[8]

-

Modifications at the C-3 position, often introducing carboxamide moieties, have yielded compounds with potent cytotoxicity.[5][9]

-

Halogen substitution on the 1,8-naphthyridine core can enhance anticancer activity.[5]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10c | MCF7 (Breast) | 1.47 | [7] |

| Compound 8d | MCF7 (Breast) | 1.62 | [7] |

| Compound 4d | MCF7 (Breast) | 1.68 | [7] |

| Compound 16 | HeLa (Cervical) | 0.7 | [8] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [8] |

| Compound 16 | PC-3 (Prostate) | 5.1 | [8] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [5] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [5] |

| Compound 29 | SW620 (Colon) | 1.4 | [5] |

| Compound 12 | HBL-100 (Breast) | 1.37 | [9] |

| Compound 17 | KB (Oral) | 3.7 | [9] |

| Compound 22 | SW-620 (Colon) | 3.0 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, HL-60, PC-3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Antimicrobial Activity: Combating Bacterial Resistance

The 1,8-naphthyridine scaffold is the backbone of several clinically important antibacterial agents, most notably nalidixic acid, the progenitor of the quinolone antibiotics.[10] Research continues to explore new derivatives to combat the growing threat of antimicrobial resistance.

Mechanism of Action: DNA Gyrase and Topoisomerase Inhibition

The primary antibacterial mechanism of 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV.[11][12][13] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.

Interestingly, some 1,8-naphthyridine derivatives that lack intrinsic antibacterial activity have been shown to potentiate the effects of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains.[4][14] This synergistic effect is likely due to a similar mechanism of action, further highlighting the importance of targeting bacterial topoisomerases.[12]

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Spectrum of Activity

1,8-Naphthyridine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[13] Furthermore, significant efforts have been directed towards developing derivatives with anti-mycobacterial activity, targeting Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][15]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,8-naphthyridine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [3][15] |

| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [3] |

| ANA-1 | Mycobacterium tuberculosis H37Rv | 12.5 | [3] |

| Compound 14 | S. aureus ATCC 25923 | 1.95 | [13] |

| Compound 14 | E. coli ATCC 35218 | 1.95 | [13] |

| Compound 14 | E. coli ATCC 25922 | 1.95 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 1,8-naphthyridine derivative and create two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their well-established anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also demonstrated promising antiviral and anti-inflammatory activities.[2][3][4]

Antiviral Potential

The antiviral activity of 1,8-naphthyridines has been explored against various viruses.[3] While the specific mechanisms are still under investigation for many derivatives, the structural similarity to other antiviral agents suggests potential interference with viral replication enzymes or other critical viral processes.

Anti-inflammatory Effects

Several 1,8-naphthyridine derivatives have been shown to possess significant anti-inflammatory properties.[2][3][16] Some compounds have been found to downregulate the production of pro-inflammatory cytokines, suggesting a potential role in modulating the immune response.[6][9] This activity is particularly relevant given the established link between chronic inflammation and various diseases, including cancer.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to promising antiviral and anti-inflammatory properties, underscore the remarkable versatility of this chemical entity. Future research in this area will likely focus on:

-

Mechanism Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be crucial for rational drug design.

-

Targeted Drug Delivery: The development of strategies to selectively deliver 1,8-naphthyridine-based drugs to diseased tissues could enhance efficacy and minimize off-target effects.

-

Combinatorial Therapies: Exploring the synergistic potential of 1,8-naphthyridine derivatives with existing therapeutic agents may lead to more effective treatment regimens, particularly in the context of cancer and infectious diseases.

-

Expansion into New Therapeutic Areas: The immunomodulatory and neurological activities of some derivatives suggest that the therapeutic applications of this scaffold are far from fully explored.[1][2]

The continued exploration of the chemical space around the 1,8-naphthyridine nucleus, guided by a thorough understanding of its biological activities and mechanisms of action, holds immense promise for addressing unmet medical needs.

References

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

-

1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

-

Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Semantic Scholar. [Link]

-

New 1,4-dihydro[3][5]naphthyridine derivatives as DNA gyrase inhibitors. PubMed. [Link]

-

1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[3][4][7]triazolo[4,3-a][3][5]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. PubMed. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

-

New 1,4-dihydro[3][5]naphthyridine derivatives as DNA gyrase inhibitors. Sci-Hub. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate mechanism of action

An In-depth Technical Guide on the Strategic Application of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate in Medicinal Chemistry

Abstract

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. While not possessing a pharmacological mechanism of action in itself, its true utility lies in its role as a versatile synthetic intermediate. The strategic presence of a tert-butoxycarbonyl (Boc) protecting group on the saturated nitrogen allows for precise and regioselective functionalization of the 1,8-naphthyridine scaffold. This guide elucidates the chemical "mechanism of action" of this compound as a synthetic tool, detailing its preparation, key transformations, and its application in the synthesis of diverse, biologically active molecules, thereby providing researchers and drug development professionals with a comprehensive understanding of its strategic value.

Introduction: The 1,8-Naphthyridine Scaffold in Drug Discovery

The 1,8-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of biologically active compounds. Its rigid, planar geometry and the presence of two nitrogen atoms capable of forming key hydrogen bonds allow it to serve as an effective pharmacophore for interacting with a wide range of biological targets, including enzymes and receptors. Consequently, derivatives of 1,8-naphthyridine have been successfully developed as antibacterial, antiviral, and anticancer agents.

The specific intermediate, tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, provides chemists with a strategic entry point into this chemical space. The partially saturated ring offers a three-dimensional geometry distinct from the fully aromatic parent, while the Boc protecting group on the N-1 position is the key to its synthetic utility. This group deactivates the N-1 nitrogen, preventing it from undergoing undesired side reactions and allowing chemists to precisely modify other positions of the molecule.

Physicochemical Properties and Synthesis

A foundational understanding of the title compound begins with its physical characteristics and a reliable method for its preparation.

Compound Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 162947-38-2 |

Representative Synthesis

The most common route to tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves the reduction of 1,8-naphthyridine followed by the protection of the resulting secondary amine with a Boc group.

Experimental Protocol: Synthesis

Step 1: Reduction of 1,8-Naphthyridine

-

To a solution of 1,8-naphthyridine (1.0 eq) in methanol (MeOH), add Palladium on carbon (10% Pd/C, 0.1 eq).

-

The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon and the mixture is stirred vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with excess MeOH.

-

Concentrate the filtrate under reduced pressure to yield crude 1,2,3,4-tetrahydro-1,8-naphthyridine, which is often used in the next step without further purification.

Step 2: Boc Protection

-

Dissolve the crude tetrahydro-1,8-naphthyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.5 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the title compound.

Mechanism of Action in Organic Synthesis: A Functional Overview

The "mechanism of action" of this building block is defined by the orchestrated function of its two key features: the reactive pyridine ring (specifically the N-8 nitrogen and C-7 carbon) and the protected N-1 nitrogen. The Boc group is the linchpin of this strategy.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its function is twofold:

-

Deactivation: By converting the N-1 secondary amine into a carbamate, its nucleophilicity and basicity are significantly reduced. This prevents N-1 from interfering in reactions intended for other parts of the molecule, such as alkylation or acylation at the more nucleophilic N-8 position.

-

Facilitating Purification: The lipophilic nature of the Boc group increases the solubility of the intermediate in common organic solvents and improves its chromatographic behavior.

Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), which cleaves the carbamate to regenerate the free amine, liberating isobutylene and carbon dioxide. This orthogonal deprotection strategy allows for the selective unmasking of the N-1 position for further elaboration after other synthetic steps have been completed.

Key Synthetic Transformations

With the N-1 position secured, chemists can perform regioselective modifications, primarily focusing on the pyridine portion of the scaffold.

A. Palladium-Catalyzed Cross-Coupling Reactions

The most powerful applications of this building block involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions typically require the presence of a halogen (e.g., Cl, Br) at the C-7 position.

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the 7-halo-naphthyridine derivative with an organoboron compound (e.g., a boronic acid or ester). This is a premier method for introducing aryl or heteroaryl substituents at the C-7 position.[1][2]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling the 7-halo-naphthyridine with a primary or secondary amine. This is invaluable for installing diverse amine functionalities, which are common in bioactive molecules for modulating solubility and target engagement.

B. N-8 Alkylation/Arylation

The N-8 atom of the pyridine ring is nucleophilic and can be directly functionalized. With N-1 protected, reactions such as SₙAr (nucleophilic aromatic substitution) with activated aryl halides or direct alkylation can proceed selectively at N-8.

Case Study: Synthesis of GPR119 Agonists

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Several potent GPR119 agonists utilize the dihydro-1,8-naphthyridine scaffold. The synthesis of these compounds showcases the strategic utility of tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.

Synthetic Application

In a representative synthesis, the core building block is first deprotected at N-1, and then the free amine is coupled with a suitable heterocyclic partner.

Workflow:

-

Boc Deprotection: The starting material, tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, is treated with a strong acid like TFA or HCl to remove the Boc group, yielding 1,2,3,4-tetrahydro-1,8-naphthyridine.

-

Nucleophilic Aromatic Substitution (SₙAr): The resulting free amine is then reacted with an electron-deficient heterocycle, for example, a chloropyrimidine derivative. The secondary amine acts as a nucleophile, displacing the chlorine atom to form the final C-N bond and assemble the core of the GPR119 agonist.

Sources

The 1,8-Naphthyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,8-naphthyridine core is a bicyclic aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with its capacity for hydrogen bonding and π-π stacking interactions, makes it an ideal framework for designing molecules that can precisely interact with a multitude of biological targets. This guide provides an in-depth exploration of the 1,8-naphthyridine scaffold, delving into its synthesis, diverse pharmacological activities, mechanisms of action, and the critical structure-activity relationships that govern its therapeutic potential. We will furnish field-proven experimental protocols and data-driven insights to empower researchers in their quest to develop novel therapeutics based on this versatile nucleus.

Introduction: The Strategic Value of the 1,8-Naphthyridine Core

Nitrogen-containing heterocyclic compounds are the bedrock of many pharmaceuticals, and among them, the 1,8-naphthyridine scaffold has garnered significant attention.[1] This prominence is not accidental; it is a direct result of the scaffold's unique combination of chemical and physical properties. Comprising two fused pyridine rings, its structure is electronically distinct, offering multiple sites for substitution and functionalization. This chemical tractability allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles.

Historically, the breakthrough of nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic cemented the scaffold's importance.[2] Since then, its derivatives have been found to possess an exceptionally broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[3] Furthermore, research has expanded into its utility for treating neurological disorders like Alzheimer's disease and depression, showcasing its remarkable versatility.[4] This guide will dissect the key attributes that make this scaffold a recurring motif in successful drug discovery campaigns.

Synthesis of the 1,8-Naphthyridine Scaffold: The Friedländer Annulation

The construction of the 1,8-naphthyridine ring system is a critical first step in the development of new chemical entities. While several methods exist, the Friedländer annulation remains one of the most direct and widely utilized strategies due to its efficiency and convergence.[5] This reaction involves the condensation of a 2-aminopyridine derivative (typically 2-aminonicotinaldehyde) with a compound containing an α-methylene group, such as a ketone or ester.[6]

The causality behind this choice of reaction is its reliability and the relative accessibility of the starting materials. The reaction can be catalyzed by either acids or bases, proceeding through an initial aldol-type condensation, followed by a cyclodehydration to form the fused bicyclic system.[6] Modern advancements have focused on developing more environmentally benign protocols, utilizing catalysts like ionic liquids or even performing the reaction in water, which simplifies product isolation and reduces hazardous waste.[5][7]

Experimental Protocol: Water-Based Friedländer Synthesis of a Model 1,8-Naphthyridine

This protocol describes a green chemistry approach for the synthesis of a simple 1,8-naphthyridine derivative, adapted from methodologies emphasizing sustainability.[7]

Objective: To synthesize 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.

Materials:

-

2-aminonicotinaldehyde (0.5 mmol)

-

Acetone (0.5 mmol)

-

Choline hydroxide (ChOH) solution (45% in H₂O, 1 mol%)

-

Deionized Water (H₂O, 1 mL)

-

Ethyl acetate

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Nitrogen line

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: To a 25 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

-

Solvent and Catalyst Addition: Add 1 mL of deionized water to the flask, followed by the choline hydroxide catalyst (1 mol%). Begin stirring the mixture.[1]

-

Inert Atmosphere: Purge the flask with nitrogen gas for 2-3 minutes and maintain a gentle positive pressure of nitrogen throughout the reaction. This is a crucial self-validating step to prevent oxidation of the aldehyde, which could lead to side products and lower yields.

-

Reaction Conditions: Gently heat the reaction mixture to 50°C using a water bath and continue stirring.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).[1]

-

Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 20 mL). The choice of ethyl acetate is based on the expected polarity of the product, allowing for efficient separation from the aqueous, water-soluble catalyst.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield the pure 2-methyl-1,8-naphthyridine.

Workflow Visualization

Caption: Workflow for the Friedländer Synthesis of 1,8-Naphthyridine.

The Pharmacological Versatility of 1,8-Naphthyridines

The scaffold's rigid structure serves as an excellent platform for orienting functional groups in three-dimensional space to achieve high-affinity binding to biological targets. This has led to the discovery of derivatives with potent activity in several key therapeutic areas.

Anticancer Activity

1,8-Naphthyridine derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit enzymes critical for cancer cell proliferation and survival.[8] A major mechanism of action is the inhibition of type II topoisomerases, enzymes that manage DNA topology during replication.[8] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to an accumulation of double-strand breaks in DNA, triggering apoptosis (programmed cell death).[9]

Structure-Activity Relationship (SAR) Insights: The cytotoxic potency of these compounds is highly sensitive to the nature and position of substituents on the naphthyridine core.

-

Position C2: Substitution with bulky aromatic groups, such as a naphthyl ring, has been shown to significantly enhance cytotoxicity against various cancer cell lines, including HeLa and HL-60.[8]

-

Position C3: The introduction of carboxamide moieties at this position, particularly those with halogen substitutions, can lead to compounds with potent, sub-micromolar IC₅₀ values.[3][10]

-

Position C6 & C7: A methyl group at C6 has been associated with increased potency in some series.[8] Furthermore, the classic quinolone antibiotics demonstrate the importance of substituents at C7 for modulating target specificity and antibacterial spectrum.

Table 1: In Vitro Cytotoxicity of Representative 1,8-Naphthyridine Derivatives

| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 10c | 2-phenyl-7-methyl-1,8-naphthyridine | C3: Pyridine derivative | MCF7 (Breast) | 1.47 | [5] |

| 8d | 2-phenyl-7-methyl-1,8-naphthyridine | C3: Pyrimidine derivative | MCF7 (Breast) | 1.62 | [5] |

| 16 | 1,8-Naphthyridine-4-one | C2: Naphthyl ring | HL-60 (Leukemia) | 0.1 | [8] |

| 29 | 1,8-Naphthyridine | C3: Heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [3][10] |

| 47 | 1,8-Naphthyridine-3-carboxamide | Halogen substitutions | MIAPaCa (Pancreatic) | 0.41 | [3][10] |

| Staurosporine | (Reference Drug) | - | MCF7 (Breast) | 4.51 |[5] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effect of novel 1,8-naphthyridine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[11] A decrease in signal indicates a loss of cell viability.

Materials:

-

Cancer cell line (e.g., MCF7)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

1,8-Naphthyridine test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (for solubilization)

-

Sterile 96-well plates

-

Multichannel pipette

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This initial incubation is a self-validating step to ensure cells are in a healthy, exponential growth phase before treatment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[9]

-

MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

The 1,8-naphthyridine scaffold is the core of many quinolone and fluoroquinolone antibiotics, which are indispensable in treating bacterial infections.[2] Their primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[13] Inhibition of these enzymes leads to rapid bacterial cell death.[14]

Structure-Activity Relationship (SAR) Insights: The antibacterial efficacy and spectrum are heavily influenced by specific substitutions.

-

N1 Position: An ethyl or cyclopropyl group is often crucial for potent DNA gyrase inhibition.

-

C3 Position: A carboxylic acid group is a classic feature, essential for binding to the enzyme-DNA complex. Modifications to this group, such as forming thiosemicarbazides or oxadiazoles, can modulate activity.[15]

-

C6 Position: A fluorine atom at this position dramatically increases the potency and spectrum of activity (the defining feature of fluoroquinolones).

-

C7 Position: A piperazine ring or other cyclic amines at this position enhances potency, particularly against Gram-negative bacteria, and influences pharmacokinetic properties.

Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial 1,8-Naphthyridine Derivatives

| Compound ID | Key Substituents | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| ANA-12 | Piperazine-nitrofuran at C2 | M. tuberculosis H37Rv | 6.25 | [16] |

| Compound C | (1,8-Naphthyridine derivative) | M. tuberculosis H37Rv | 6.25 | [16] |

| Compound D | Morpholino derivative | M. tuberculosis H37Rv | 0.25 | [16] |

| Compound 14 | C7: Substituted piperazine | S. aureus ATCC 25923 | 1.95 | [13] |

| Compound 14 | C7: Substituted piperazine | E. coli ATCC 25922 | 1.95 | [13] |

| Ciprofloxacin | (Reference Drug) | E. coli | Varies (typically <1) | - |

Mechanism of Action: A Deeper Look at DNA Gyrase Inhibition

The inhibition of bacterial DNA gyrase is a textbook example of targeted chemotherapy and highlights the elegance of the 1,8-naphthyridine scaffold. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for compacting the chromosome and facilitating strand separation during replication. The enzyme works by creating a transient double-strand break, passing another segment of DNA through the break, and then resealing it.

1,8-Naphthyridine-based inhibitors do not bind to the enzyme alone but rather to the enzyme-DNA complex. The planar naphthyridine core intercalates into the DNA at the site of cleavage.[17] The C3-carboxylic acid and C4-keto groups form crucial interactions with the enzyme and magnesium ions, stabilizing the "cleavage complex" where the DNA is broken but not yet resealed. This stabilized complex acts as a physical barrier to the progression of replication forks, leading to lethal DNA damage and cell death.

Caption: Mechanism of DNA Gyrase inhibition by 1,8-naphthyridine derivatives.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and the profound impact of its substitution patterns on biological activity ensure its continued relevance in drug discovery.[4] While its role in antibacterial and anticancer therapy is well-established, new frontiers are continually being explored, including applications in neurodegenerative diseases and viral infections.[1] The ongoing challenge for medicinal chemists is to leverage the foundational knowledge of this scaffold's SAR to design next-generation therapeutics with enhanced potency, improved safety profiles, and the ability to overcome emerging drug resistance mechanisms. The systematic, data-driven approach outlined in this guide provides a robust framework for achieving that goal.

References

-

Jain, A. K., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-863. [Link]

-

Yadav, P., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1435-1455. [Link]

-

Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18995-19006. [Link]

-

Wikipedia contributors. (2023). 1,8-Naphthyridine. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

-

Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

-

Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23035-23049. [Link]

-

Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells, 36(6), 546-552. [Link]

-

Omar, F. A., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Molecules, 23(11), 2893. [Link]

-

Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

-

Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

-

Koca, M., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications, 12(1), 147. [Link]

-

Karaca, H., et al. (2017). New 1,4-dihydro[1][16]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1227-1232. [Link]

-

Sci-Hub. (n.d.). New 1,4-dihydro[1][16]naphthyridine derivatives as DNA gyrase inhibitors. Sci-Hub. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

-

ResearchGate. (n.d.). Chemical structures of the 1,8-naphthyridine derivatives. ResearchGate. [Link]

-

Singh, R. K., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 241-247. [Link]

-

protocols.io. (2023). MTT Assay protocol. protocols.io. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. protocols.io [protocols.io]

- 13. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 17. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the 1,8-Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, stands as a testament to the power of synthetic chemistry in shaping modern medicine. From its serendipitous discovery to its calculated deployment in a myriad of therapeutic agents, the journey of this bicyclic aromatic amine is a compelling narrative of scientific inquiry and innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core synthetic methodologies of 1,8-naphthyridine compounds, offering field-proven insights for researchers at the forefront of drug discovery.

A Serendipitous Beginning: The Dawn of the 1,8-Naphthyridine Era

The story of 1,8-naphthyridines is inextricably linked to the quest for new antibacterial agents in the mid-20th century. While earlier forays into quinoline chemistry had laid the groundwork, it was the unexpected discovery of nalidixic acid in 1962 by Lesher and colleagues that truly ignited interest in the 1,8-naphthyridine core. This seminal discovery was not the result of a targeted design but rather a byproduct of research into chloroquine analogs. This serendipitous event marked a paradigm shift, introducing a new class of synthetic antibacterial agents that would later evolve into the highly successful fluoroquinolone antibiotics.

Mastering the Core: A Comparative Analysis of Synthetic Strategies

The construction of the 1,8-naphthyridine ring system has been a subject of intense investigation, leading to the development of a diverse array of synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Approaches: The Foundation of 1,8-Naphthyridine Synthesis

The earliest methods for constructing the 1,8-naphthyridine core were adaptations of classical quinoline syntheses. These reactions, while historically significant, often employ harsh conditions and may suffer from low yields and limited substrate scope.

The Skraup-Doebner-von Miller Synthesis: A Historical Perspective

The Skraup and the related Doebner-von Miller reactions represent some of the oldest methods for quinoline and, by extension, 1,8-naphthyridine synthesis. These reactions typically involve the condensation of an aminopyridine with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strongly acidic conditions.

Mechanism of the Skraup Reaction

The Skraup reaction is a complex, multi-step process. The key steps involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to yield the aromatic 1,8-naphthyridine ring system.

Caption: Simplified mechanism of the Skraup reaction.

Step-by-Step Protocol for the Skraup Synthesis of 1,8-Naphthyridine

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a flask containing 2-aminopyridine and glycerol.

-

Heating: Heat the mixture gently at first, then more strongly once the initial vigorous reaction subsides. The reaction is typically refluxed for several hours.

-

Oxidation: An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is often included in the reaction mixture to facilitate the final aromatization step.

-

Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as sodium hydroxide.

-

Purification: The crude product is then extracted with an organic solvent and purified by crystallization or chromatography.

The Workhorse Reaction: Friedländer Annulation

The Friedländer synthesis is arguably the most versatile and widely employed method for the construction of 1,8-naphthyridines.[1] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as a ketone, ester, or nitrile.[1] The reaction can be catalyzed by either acids or bases and has been adapted for a wide range of substrates and reaction conditions, including green and solvent-free approaches.[1]

Mechanism of the Friedländer Annulation

The Friedländer reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminonicotinaldehyde. The resulting β-hydroxy carbonyl compound then undergoes intramolecular cyclization and dehydration to afford the 1,8-naphthyridine product.

Caption: Simplified mechanism of the Friedländer annulation.

Step-by-Step Protocol for a Modern Friedländer Synthesis of a 1,8-Naphthyridine Derivative

This protocol utilizes an ionic liquid as a green and recyclable catalyst.[1]

-

Reactant Mixture: In a reaction vessel, combine 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone in a basic ionic liquid such as 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]).[1]

-

Heating: Stir the mixture at 80°C for 24 hours.[1]

-

Workup: After the reaction is complete, the ionic liquid can be recovered by extraction with deionized water. The product precipitates and can be collected by filtration.[1]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent.

The Gould-Jacobs Reaction: A Strategic Pathway to 4-Hydroxy-1,8-Naphthyridines

The Gould-Jacobs reaction provides a valuable route to 4-hydroxy-1,8-naphthyridines, which are key intermediates in the synthesis of many biologically active compounds, including nalidixic acid. This reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

Step-by-Step Protocol for the Gould-Jacobs Reaction

-

Condensation: A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated at approximately 100-130°C. This results in the formation of the intermediate diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate.

-

Cyclization: The intermediate is then heated to a higher temperature (around 250°C) in a high-boiling solvent such as Dowtherm A. This high-temperature step induces an intramolecular cyclization to form the 4-hydroxy-1,8-naphthyridine ring system.

-

Hydrolysis and Decarboxylation: The resulting ester is then saponified with a base, such as sodium hydroxide, to the corresponding carboxylic acid. Subsequent acidification and heating lead to decarboxylation, yielding the final 4-hydroxy-1,8-naphthyridine derivative.

Modern Innovations: The Rise of Three-Component Reactions

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. Three-component reactions have emerged as a powerful tool in this regard, allowing for the rapid construction of complex molecules in a single step. Several three-component strategies have been developed for the synthesis of 1,8-naphthyridines.[2]

Step-by-Step Protocol for a Three-Component Synthesis of a 1,8-Naphthyridine Derivative

This protocol describes a facile, one-pot synthesis at room temperature.[2]

-

Reaction Mixture: In a suitable solvent, combine a substituted 2-aminopyridine, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[2]

-

Catalyst: Add a catalytic amount of an N-bromosulfonamide as a Lewis acid to the mixture.[2]

-

Reaction: Stir the reaction mixture at room temperature for the time required for the reaction to go to completion (typically monitored by TLC).[2]

-

Workup and Purification: The product can be isolated by filtration and purified by recrystallization.[2]

| Synthetic Method | Starting Materials | Conditions | Advantages | Limitations |

| Skraup Reaction | Aminopyridine, Glycerol, Oxidizing Agent | Harsh acidic, high temp. | Inexpensive starting materials | Low yields, harsh conditions, tar formation |

| Doebner-von Miller | Aminopyridine, α,β-Unsaturated Carbonyl | Acidic, high temp. | More versatile than Skraup | Harsh conditions, potential for side products |

| Friedländer Annulation | 2-Aminonicotinaldehyde/Ketone, Active Methylene Compound | Acid or base catalysis, variable temp. | High versatility, good yields, milder conditions possible | Starting materials can be complex to synthesize |

| Gould-Jacobs Reaction | Aminopyridine, Diethyl Ethoxymethylenemalonate | High temp. | Good for 4-hydroxy derivatives | High temperatures required for cyclization |

| Three-Component | Aminopyridine, Aldehyde, Active Methylene Compound | Mild, often room temp., catalytic | High atom economy, operational simplicity, rapid | Can have limitations in substrate scope |

The 1,8-Naphthyridine Scaffold in Medicinal Chemistry: A Privileged Core

The unique electronic and steric properties of the 1,8-naphthyridine ring system have made it a privileged scaffold in medicinal chemistry. Its ability to participate in hydrogen bonding and π-stacking interactions has led to the development of a wide range of therapeutic agents with diverse biological activities.

The Antibacterial Legacy: From Nalidixic Acid to Fluoroquinolones

The discovery of nalidixic acid, the first quinolone antibiotic, ushered in a new era in the fight against bacterial infections. Nalidixic acid and its successors, the fluoroquinolones, exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.

Mechanism of Action of 1,8-Naphthyridine Antibiotics

Caption: Mechanism of action of 1,8-naphthyridine antibacterial agents.

Structure-Activity Relationship (SAR) of 1,8-Naphthyridine Antibiotics

Extensive SAR studies have been conducted to optimize the antibacterial activity and pharmacokinetic properties of 1,8-naphthyridine-based antibiotics. Key structural modifications include:

-

N-1 Substituent: An ethyl or cyclopropyl group at the N-1 position is generally optimal for antibacterial activity.

-

C-6 Position: The introduction of a fluorine atom at the C-6 position dramatically increases the spectrum of activity to include Gram-positive bacteria.

-

C-7 Position: A piperazine ring or a substituted pyrrolidine at the C-7 position enhances potency and pharmacokinetic properties.

| Compound | R1 | R6 | R7 | MIC (µg/mL) vs. E. coli |

| Nalidixic Acid | Ethyl | H | Methyl | 4-16 |

| Enoxacin | Ethyl | F | Piperazinyl | 0.12-0.5 |

| Tosufloxacin | 2,4-Difluorophenyl | F | 3-Aminopyrrolidinyl | ≤0.05-0.1 |

Beyond Antibacterials: A Diversifying Therapeutic Portfolio

The therapeutic potential of the 1,8-naphthyridine scaffold extends far beyond its antibacterial applications. Researchers have successfully incorporated this versatile core into a range of molecules targeting different diseases.

Vesnarinone: A Cardiotonic Agent with a Complex History

Vesnarinone, a dihydro-quinolinone derivative that can be considered a structural analog of a hydrogenated 1,8-naphthyridinone, was developed as a cardiotonic agent for the treatment of congestive heart failure.[3] Its mechanism of action is complex, involving the inhibition of phosphodiesterase and modulation of ion channels.[3] While early clinical trials showed promise in improving quality of life, subsequent larger studies revealed a dose-dependent increase in mortality, leading to the discontinuation of its development.[3]

Tasquinimod: An Immunomodulator for Cancer Therapy

Tasquinimod is a second-generation quinoline-3-carboxamide that has been investigated for the treatment of castration-resistant prostate cancer.[4] Although not a classical 1,8-naphthyridine, its quinoline core shares structural similarities. Tasquinimod exerts its anticancer effects through a novel mechanism of action, targeting the tumor microenvironment by inhibiting angiogenesis and modulating the immune response.[4] It has been shown to bind to S100A9, a protein involved in inflammatory processes and tumor development.[4] Clinical trials have demonstrated its ability to delay disease progression.[4]

The Future is Bright for 1,8-Naphthyridines

The 1,8-naphthyridine scaffold has proven to be a remarkably versatile and enduring platform for drug discovery. From its serendipitous discovery to its current status as a privileged core in a wide range of therapeutic agents, the journey of the 1,8-naphthyridine is a testament to the power of chemical synthesis and medicinal chemistry. As our understanding of disease biology continues to evolve, it is certain that this remarkable heterocyclic system will continue to be a source of inspiration for the development of new and innovative medicines for years to come.

References

Sources

- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 3. Clinical characteristics of vesnarinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS number and properties

An In-Depth Technical Guide to tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate and its Analogs: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Dihydro-1,8-naphthyridine Core

The 1,8-naphthyridine skeleton is a privileged heterocyclic motif frequently incorporated into bioactive molecules due to its ability to act as a bioisostere of quinoline and its capacity for forming multiple hydrogen bonds and π-π stacking interactions with biological targets. The partially saturated 3,4-dihydro-1,8-naphthyridine core, particularly when protected with a tert-butoxycarbonyl (Boc) group, represents a versatile and highly valuable building block in medicinal chemistry. The Boc protecting group offers stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, enabling its use as a key intermediate in multi-step syntheses.

This guide focuses on the synthesis, properties, and applications of tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate and its derivatives. While the unsubstituted parent compound is not widely cataloged with a specific CAS number, its substituted analogs are readily available and extensively utilized. This document will use the commercially available tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS: 679392-23-5) as a primary exemplar to illustrate the chemistry and utility of this scaffold.[1][2] The principles and protocols discussed are broadly applicable to other analogs. These compounds are instrumental in the development of novel therapeutics, including kinase inhibitors and agents targeting central nervous system disorders.[3]

Physicochemical and Structural Properties

The properties of the Boc-protected dihydro-1,8-naphthyridine core make it an ideal starting point for library synthesis and lead optimization. The Boc group enhances solubility in organic solvents, facilitating reactions and purification.

Table 1: Properties of tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

| Property | Value | Source |

| CAS Number | 679392-23-5 | [1][2] |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 268.74 g/mol | [1] |

| Appearance | Pale yellow to yellow crystals or powder | [4] |

| Melting Point | 93.0-102.0°C (for the related 7-methyl analog) | [4] |

| InChI Key | ORLCGJPXYZNJLV-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate derivatives typically involves a multi-step sequence. A common strategy begins with the construction of the naphthyridine core, followed by reduction and subsequent Boc protection.

Illustrative Synthetic Protocol: Preparation of the Dihydronaphthyridine Scaffold

The following is a representative, generalized protocol. The causality behind each step is explained to provide a deeper understanding of the process.